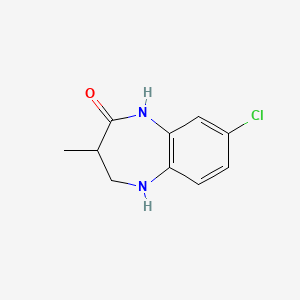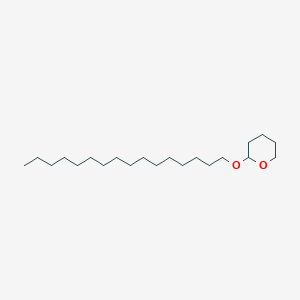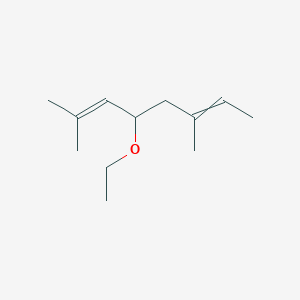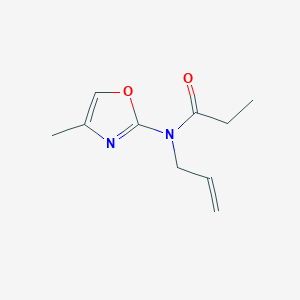
Lead, triethyl-, phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead, triethyl-, phosphate is an organophosphorus compound with the chemical formula (C₂H₅)₃PO₄. It is a colorless liquid and is the triester of ethanol and phosphoric acid. This compound is known for its use as a flame retardant, plasticizer, and solvent in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lead, triethyl-, phosphate can be synthesized through the reaction of phosphorus oxychloride with ethanol. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve cooling the mixture to below 10°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosphorus oxychloride is added to ethanol under controlled temperature conditions. The mixture is then stirred and allowed to react, followed by purification processes to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lead, triethyl-, phosphate undergoes various chemical reactions, including:
Oxidation: It can be partially oxidized by oxidizing agents, leading to the formation of toxic phosphorus oxides.
Hydrolysis: It can be hydrolyzed by water, especially under acidic or basic conditions, to form ethanol and phosphoric acid.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis Conditions: Hydrolysis can occur under both acidic and basic conditions, with the use of catalysts such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Phosphorus oxides and ethanol.
Reduction: Phosphine gas and ethanol.
Hydrolysis: Ethanol and phosphoric acid.
Aplicaciones Científicas De Investigación
Lead, triethyl-, phosphate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of lead, triethyl-, phosphate involves its ability to interact with various molecular targets and pathways. For example, it can act as a flame retardant by forming a protective char layer on the surface of materials, thereby preventing the spread of flames. In biological systems, it can inhibit enzyme activity by binding to the active sites of enzymes that catalyze phosphate transfer reactions .
Comparación Con Compuestos Similares
Similar Compounds
Triethyl phosphate: Similar in structure but lacks the lead component.
Tetraethyl lead: Used as an anti-knock agent in gasoline but is highly toxic and environmentally hazardous.
Isopentenyl diphosphate: A biological molecule involved in the synthesis of isoprenoids such as cholesterol.
Uniqueness
Lead, triethyl-, phosphate is unique due to its combination of lead and phosphate groups, which imparts specific chemical properties such as high reactivity with oxidizing and reducing agents, and its ability to act as a flame retardant. Its applications in both industrial and scientific research settings highlight its versatility and importance .
Propiedades
Número CAS |
56267-87-9 |
|---|---|
Fórmula molecular |
C6H17O4PPb |
Peso molecular |
391 g/mol |
Nombre IUPAC |
triethylplumbyl dihydrogen phosphate |
InChI |
InChI=1S/3C2H5.H3O4P.Pb/c3*1-2;1-5(2,3)4;/h3*1H2,2H3;(H3,1,2,3,4);/q;;;;+1/p-1 |
Clave InChI |
QITKNUGABLGJGA-UHFFFAOYSA-M |
SMILES canónico |
CC[Pb](CC)(CC)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





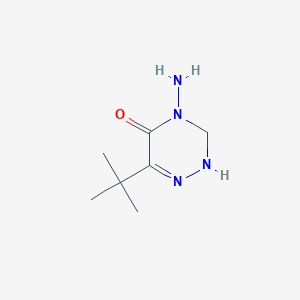

![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
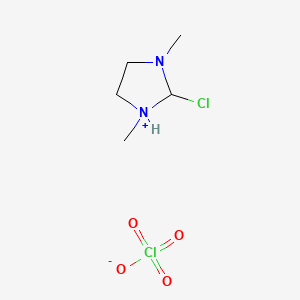
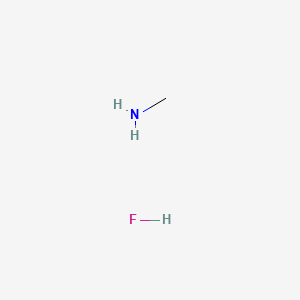
![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)

